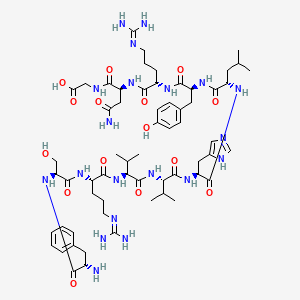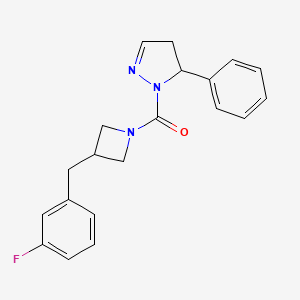
RIP1 kinase inhibitor 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RIP1 kinase inhibitor 7 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator of inflammation and cell death processes such as apoptosis and necroptosis . This compound has gained attention for its potential therapeutic applications in treating various diseases, including neurodegenerative, autoimmune, and inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RIP1 kinase inhibitor 7 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of an aryl or heteroaryl intermediate, followed by functional group modifications to introduce the desired substituents . Common reagents used in these reactions include halogens, alkyl groups, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production . Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
RIP1 kinase inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
RIP1 kinase inhibitor 7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of RIPK1 in various chemical reactions and pathways.
Biology: Investigated for its effects on cell death mechanisms, including apoptosis and necroptosis.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, rheumatoid arthritis, and other inflammatory conditions
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1.
Mécanisme D'action
RIP1 kinase inhibitor 7 exerts its effects by binding to a hydrophobic pocket of RIPK1, located between the N- and C-terminus of the kinase domain . This binding locks RIPK1 in an inactive conformation, preventing its autophosphorylation and subsequent activation of downstream signaling pathways . By inhibiting RIPK1, the compound blocks the formation of the necrosome complex and the execution of necroptotic cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that prevents necroptosis by binding to the same hydrophobic pocket.
GSK2982772: A RIPK1 inhibitor evaluated for its efficacy in treating rheumatoid arthritis.
GNE684: A RIPK1 inhibitor studied for its protective effects in transplant recipients.
Uniqueness
RIP1 kinase inhibitor 7 is unique in its high selectivity and potency for RIPK1, making it a valuable tool for studying RIPK1-mediated pathways and developing targeted therapies . Its ability to penetrate the blood-brain barrier also makes it particularly useful for treating central nervous system disorders .
Propriétés
Formule moléculaire |
C20H20FN3O |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
[3-[(3-fluorophenyl)methyl]azetidin-1-yl]-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C20H20FN3O/c21-18-8-4-5-15(12-18)11-16-13-23(14-16)20(25)24-19(9-10-22-24)17-6-2-1-3-7-17/h1-8,10,12,16,19H,9,11,13-14H2 |
Clé InChI |
GOEJHYPOORTKTG-UHFFFAOYSA-N |
SMILES canonique |
C1C=NN(C1C2=CC=CC=C2)C(=O)N3CC(C3)CC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


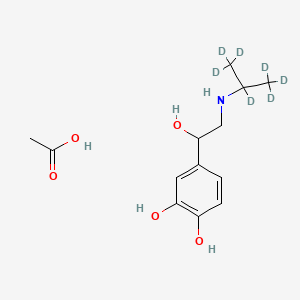
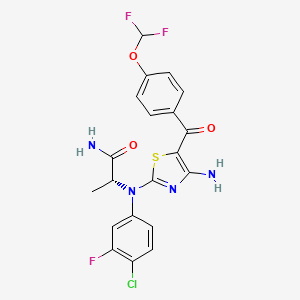
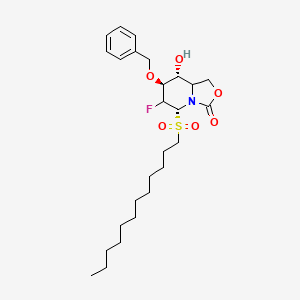
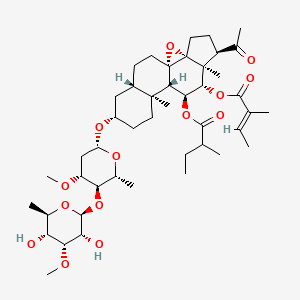
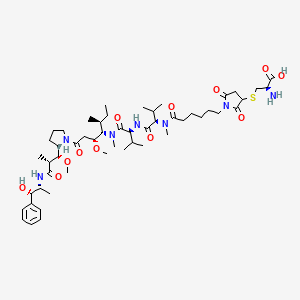
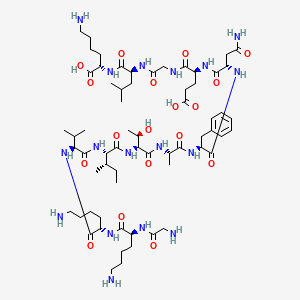
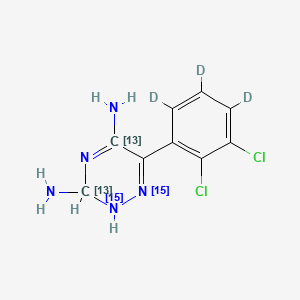
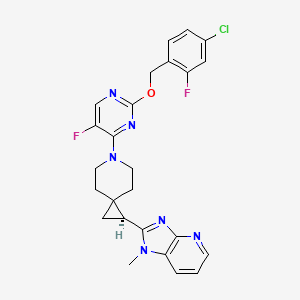
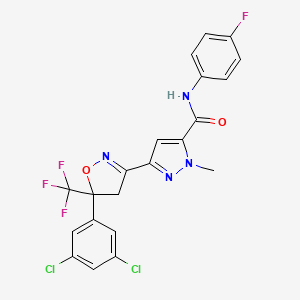
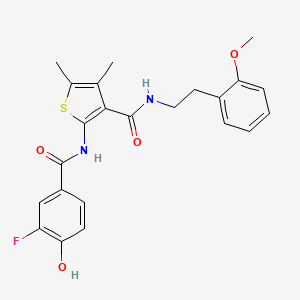
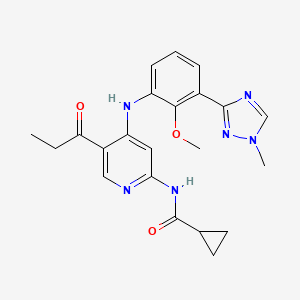
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
